N-(2,5-Dimethylphenyl)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-8-9-12(2)14(10-11)15-18(16,17)13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBKKOFCJBFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342027 | |
| Record name | N-(2,5-Dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88681-01-0 | |
| Record name | N-(2,5-Dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,5-DIMETHYLPHENYL)BENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(2,5-Dimethylphenyl)benzenesulfonamide
The primary and most well-documented method for synthesizing this compound is through a direct condensation reaction.
The synthesis is achieved by reacting benzenesulfonyl chloride with 2,5-dimethylaniline (B45416). nih.gov This reaction is a classic example of the Hinsberg reaction, where an amine attacks the electrophilic sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide. nih.govsigmaaldrich.com The process involves the formation of a new nitrogen-sulfur bond, which is the core of the sulfonamide linkage.
In a typical procedure, benzenesulfonyl chloride is treated with 2,5-dimethylaniline in a stoichiometric ratio. nih.gov The reaction is often conducted by boiling the mixture for a short period, for instance, ten minutes, to ensure completion. nih.gov While the specific reaction may be run neat, the preparation of the benzenesulfonyl chloride precursor often involves a solvent like chloroform. nih.gov After the reaction, the mixture is cooled and then quenched by adding it to ice-cold water. nih.gov While some sulfonamide syntheses explicitly use a base like sodium hydroxide (B78521) to neutralize the HCl byproduct, in this established method, the reaction is carried out and then worked up in water without the explicit mention of a base during the reaction itself. nih.govprepchem.com
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Source |
| Reactants | Benzenesulfonyl chloride, 2,5-Dimethylaniline | nih.gov |
| Stoichiometry | Stoichiometric ratio | nih.gov |
| Temperature | Boiling | nih.gov |
| Reaction Time | 10 minutes | nih.gov |
| Work-up | Poured into ice-cold water | nih.gov |
Post-reaction, the solid product is isolated and purified through a standard sequence of laboratory techniques. The crude this compound precipitates from the aqueous mixture and is collected by suction filtration. nih.gov The collected solid is then washed thoroughly with cold water to remove any water-soluble impurities. nih.gov In some related preparations, a wash with dilute HCl is also employed to remove any excess unreacted aniline. nih.gov The final and crucial step for obtaining a pure product is recrystallization from a suitable solvent system, such as dilute ethanol, to a constant melting point. nih.gov
Synthesis of this compound Derivatives and Analogs
The core structure of this compound can be modified to create a variety of derivatives and analogs. These modifications can be targeted at the sulfonamide nitrogen or the aromatic rings.
The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced with an alkyl or arylalkyl group to yield N-substituted derivatives. A general strategy for this transformation involves reacting the parent sulfonamide with an alkyl or benzyl (B1604629) halide in the presence of a base.
For instance, a method for the N-benzylation of a related primary sulfonamide, N-allyl-4-methylbenzenesulfonamide, involves treating it with benzyl bromide in tetrahydrofuran (B95107) (THF) with aqueous sodium hydroxide as the base. nsf.gov This reaction proceeds via nucleophilic substitution, where the sulfonamide anion attacks the benzyl bromide, displacing the bromide ion to form the N-allyl-N-benzyl-4-methylbenzenesulfonamide product. nsf.gov A similar strategy can be applied to produce N-arylalkylated derivatives of this compound.
Table 2: General Conditions for N-Arylalkylation of Sulfonamides
| Parameter | Condition | Source |
| Substrate | Primary Sulfonamide | nsf.gov |
| Reagent | Benzyl Bromide | nsf.gov |
| Base | Sodium Hydroxide (aqueous) | nsf.gov |
| Solvent | Tetrahydrofuran (THF) | nsf.gov |
| Temperature | Room Temperature | nsf.gov |
The benzenesulfonyl portion of the molecule can be functionalized by starting with a substituted benzenesulfonyl chloride. This allows for the introduction of various functional groups onto this aromatic ring, thereby creating a range of analogs.
A prominent example is the synthesis of N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide . This is achieved by following the same fundamental condensation procedure but substituting benzenesulfonyl chloride with 2-nitrobenzenesulfonyl chloride. The reaction with 2,5-dimethylaniline is boiled for approximately 15 minutes before undergoing a similar work-up and purification process, which includes filtration and recrystallization from dilute ethanol. nih.gov
Another example is the synthesis of N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide . This analog is prepared by using 4-methylbenzenesulfonyl chloride (tosyl chloride) as the starting material instead of benzenesulfonyl chloride. The subsequent reaction with 2,5-dimethylaniline and the work-up procedure are analogous to the synthesis of the parent compound.
Table 3: Examples of this compound Analogs Functionalized on the Benzenesulfonyl Ring
| Compound Name | Starting Sulfonyl Chloride | Source |
| N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride | nih.gov |
| N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride |
Incorporation into Hybrid Molecular Architectures (e.g., pyrazolines, pyridazinones, triazoles)
The benzenesulfonamide (B165840) moiety is a valuable pharmacophore that can be combined with various heterocyclic rings to create hybrid molecules with potentially enhanced biological activities. While direct synthesis starting from this compound is not extensively documented, general synthetic routes for creating sulfonamide-heterocycle hybrids illustrate the possibilities.
Pyrazolines: Pyrazoline-containing benzenesulfonamides are often synthesized through the reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) derivatives. A common method involves the cyclocondensation of a suitable chalcone (B49325) with 4-hydrazinobenzenesulfonamide hydrochloride in the presence of a catalyst like glacial acetic acid. nih.gov The reaction mixture is typically refluxed in a solvent such as ethanol. nih.gov Another established route is the Michael reaction strategy, where a nucleophilic addition to the alkene of an α,β-unsaturated carbonyl molecule occurs. researchgate.net These pyrazoline derivatives are studied for a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov
Pyridazinones: The synthesis of pyridazinone scaffolds linked to a benzenesulfonamide group can be achieved through various cyclocondensation reactions. sarpublication.com For instance, the condensation of cyclopentadienyl-derived γ-diketones with arylhydrazines has been used to produce 4-(1,4-diphenyl-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamide. researchgate.net The pyridazinone nucleus is a significant scaffold in medicinal chemistry, with derivatives showing potential as anti-inflammatory and cardiovascular agents. nih.gov General methods for synthesizing the pyridazinone system often involve the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazine.
Triazoles: The integration of a benzenesulfonamide moiety with a 1,2,3-triazole ring is commonly accomplished using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov In this approach, a benzenesulfonamide containing an azide (B81097) group (such as 4-azidobenzenesulphonamide) is reacted with a terminal alkyne. nih.govnih.gov This method is highly efficient for creating 1,4-disubstituted 1,2,3-triazoles. nih.gov Alternative strategies exist for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles, which can involve the reaction of azides with active methylene (B1212753) compounds like β-diketoesters. nih.govbeilstein-journals.org These sulfonamide-triazole hybrids are investigated as inhibitors for enzymes like carbonic anhydrase. nih.govnih.gov
Generation of Prodrug Forms and Modified Scaffolds
To enhance the therapeutic potential of benzenesulfonamide-based compounds, researchers explore the development of prodrugs and the modification of their core structures.
Prodrugs: Prodrugs are inactive or less active precursors that are converted into the active drug form within the body. This strategy can be employed to improve physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. For benzenesulfonamide-containing molecules, such as certain COX-2 inhibitors, prodrug forms have been developed to enhance their therapeutic profiles. google.com
Modified Scaffolds: The 2,5-dimethylphenyl group itself is recognized as a valuable scaffold in the development of new therapeutic agents. mdpi.com Research into N-2,5-dimethylphenylthioureido acid derivatives, for example, has led to the identification of novel thiazole (B1198619) derivatives with significant antimicrobial activity against multidrug-resistant Gram-positive pathogens. mdpi.comktu.edu These studies highlight the importance of the 2,5-dimethylphenyl structural motif as a foundation for building new antimicrobial candidates. mdpi.com While these specific examples start from a thioureido acid rather than a benzenesulfonamide, they underscore the utility of the N-(2,5-dimethylphenyl) scaffold in medicinal chemistry. ktu.edu
Exploration of Novel Synthetic Methodologies
Advances in synthetic chemistry aim to improve the efficiency, safety, and environmental impact of chemical reactions. The synthesis of sulfonamides, including this compound, benefits from these innovations.
Green Chemistry Approaches in Sulfonamide Synthesis
Traditional methods for synthesizing sulfonamides often involve the use of organic solvents and excess base. Modern green chemistry principles focus on minimizing waste and using more environmentally benign reagents and conditions. A facile and eco-friendly method for sulfonamide synthesis has been developed that uses water as the solvent and proceeds under dynamic pH control. rsc.org This approach reacts equimolar amounts of an amino compound (like 2,5-dimethylaniline) and an arylsulfonyl chloride, omitting the need for organic bases. rsc.org The product can be isolated simply by filtration after acidification, resulting in excellent yields and purity without requiring further purification. rsc.org This stands in contrast to conventional methods, such as reacting benzenesulfonyl chloride with 2,5-dimethylaniline and boiling the mixture, which is then worked up using ice-cold water. nih.gov
Catalytic Systems for Enhanced Reaction Efficiency
The formation of the S-N bond in sulfonamides is a critical step that can be optimized using catalytic systems. Copper-based catalysts are well-known for their effectiveness in synthesizing N-aryl sulfonamides. jsynthchem.com Recently, novel magnetic nanocatalysts, such as copper supported on benzo[d]imidazole-functionalized magnetic nanoparticles (MNPs-Benzo[d]imidazol-Cu), have been developed for this purpose. jsynthchem.com These heterogeneous catalysts facilitate the aminosulfonylation of copper using reagents like aryldiazonium tetrafluoroborate (B81430) and N-chloroamines under mild conditions. jsynthchem.com A significant advantage of such magnetic catalysts is their high reusability; they can be easily separated from the reaction mixture with a magnet and reused for multiple cycles with minimal loss of activity. jsynthchem.com These catalytic methods offer an efficient, cost-effective, and environmentally friendly alternative to traditional synthetic protocols. jsynthchem.com
Structural Elucidation and Conformational Analysis
The definitive structure and conformation of N-(2,5-Dimethylphenyl)benzenesulfonamide have been elucidated through a combination of spectroscopic methods and single-crystal X-ray diffraction. These techniques provide a comprehensive understanding of the molecule's atomic connectivity, functional groups, and three-dimensional arrangement in the solid state.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic analysis is fundamental to confirming the molecular structure of this compound. While specific spectral data for this exact compound are not widely published, its structure can be reliably inferred from the known spectral characteristics of its constituent parts and related sulfonamide compounds. The purity and identity of the synthesized compound have been verified by recording its infrared and NMR spectra nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. This includes signals for the two methyl groups, the three protons on the dimethylphenyl ring, the five protons of the benzenesulfonyl ring, and the single proton of the N-H group. The chemical shifts (δ) for the aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), while the methyl group protons would be found further upfield. The N-H proton signal can vary in its position and is often broad.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the two methyl carbons, the six unique carbons of the dimethylphenyl ring, and the four unique carbons of the benzenesulfonyl ring.
Table 1: Expected NMR Data for this compound
| Type | Expected Chemical Shift Range (ppm) | Corresponding Nuclei |
|---|---|---|
| ¹H NMR | ~ 7.0 - 8.0 | Aromatic (C₆H₅ and C₆H₃) Protons |
| Variable, often broad | N-H Proton | |
| ~ 2.0 - 2.5 | Methyl (CH₃) Protons | |
| ¹³C NMR | ~ 110 - 145 | Aromatic (C₆H₅ and C₆H₃) Carbons |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. The molecular formula is C₁₄H₁₅NO₂S, corresponding to a molecular weight of approximately 261.33 g/mol nih.gov.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). Under ESI conditions, the compound can be observed as various adducts, such as [M+H]⁺ or [M+Na]⁺. Fragmentation in MS analysis of N-aryl benzenesulfonamides commonly involves the loss of sulfur dioxide (SO₂).
Table 3: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct / Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₄H₁₅NO₂S]⁺ | 261.0818 |
| [M+H]⁺ | [C₁₄H₁₆NO₂S]⁺ | 262.0896 |
| [M+Na]⁺ | [C₁₄H₁₅NNaO₂S]⁺ | 284.0716 |
Solid-State Structural Investigations via X-ray Crystallography
Single-crystal X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. The crystal structure of this compound reveals a monoclinic system nih.gov.
Molecular Conformation and Torsion Angles
The molecule is bent at the sulfur atom. A key conformational parameter is the torsion angle describing the rotation around the S-N bond. The conformation of the N-C bond within the C—SO₂—NH—C segment exhibits gauche torsions relative to the S=O bonds nih.gov. The experimentally determined C—SO₂—NH—C torsion angle is 62.7 (2)° nih.gov.
Dihedral Angles Between Aromatic Ring Systems
The spatial orientation of the two aromatic rings relative to each other is defined by the dihedral angle. In the crystal structure of this compound, the two benzene (B151609) rings are not coplanar but are tilted with respect to each other nih.gov.
Table 4: Crystallographic Data for this compound nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.33 |
| Crystal System | Monoclinic |
| C—SO₂—NH—C Torsion Angle | 62.7 (2)° |
Theoretical and Computational Structural Investigations
While specific computational studies exclusively focused on this compound are not widely detailed, the methodologies for analyzing this class of compounds are well-established. mkjc.inbsu.byscispace.com These computational approaches provide valuable information that complements experimental data.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating benzenesulfonamide (B165840) derivatives. mkjc.in Methods like DFT with basis sets such as B3PW91/6-31g(d,p) are employed to optimize the molecular geometry and analyze electronic properties. mkjc.in
Such calculations can provide:
Optimized Geometric Parameters: Theoretical bond lengths and angles can be compared with experimental X-ray diffraction data to validate the computational model. mkjc.in
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. mkjc.in
Charge Distribution: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electron-rich (electronegative) and electron-poor (electropositive) regions. mkjc.inuomphysics.net For a sulfonamide, red regions are typically seen around the electronegative sulfonyl oxygen atoms, while blue regions may indicate electropositive sites like the amide hydrogen, highlighting their potential for hydrogen bonding. uomphysics.net
Bonding Analysis: Natural Bonding Orbital (NBO) analysis can reveal details about the electronic structure and bonding interactions within the molecule. mkjc.in
Computational methods are crucial for exploring the conformational landscape of flexible molecules like this compound. The molecule possesses rotational freedom around the S-N and S-C bonds, leading to various possible conformers.
Conformational analysis typically involves:
Potential Energy Surface (PES) Scans: By systematically rotating specific dihedral angles (e.g., C—SO₂—NH—C) and calculating the energy at each step, a PES can be mapped to identify low-energy, stable conformations and the energy barriers between them.
Molecular Mechanics and Semi-Empirical Methods: Initial exploration of the conformational space can be performed using faster methods like molecular mechanics (MM+) or semi-empirical methods (e.g., PM6) to identify a set of plausible low-energy structures. bsu.byscispace.com
High-Level Ab Initio or DFT Calculations: The geometries of the conformers identified by lower-level methods are then typically re-optimized using more accurate DFT or ab initio calculations to determine their relative energies with greater precision.
For this compound, experimental data shows a conformation with gauche torsions regarding the N-C bond and the S=O bonds, and a significant bend at the sulfur atom. nih.gov Computational conformational analysis would allow for the quantification of the energy of this crystallographically observed conformer relative to other possible, non-observed conformers in the gaseous phase or in solution. These studies can also quantify the impact of intramolecular noncovalent interactions, such as C-H···O or π-stacking, on stabilizing specific conformations. rsc.org
Structure Activity Relationship Sar Studies in N 2,5 Dimethylphenyl Benzenesulfonamide Derivatives
Methodological Approaches for SAR Determination
The foundation of SAR studies lies in the systematic chemical modification of a lead compound. For the N-(2,5-Dimethylphenyl)benzenesulfonamide scaffold, this process typically begins with the synthesis of the core structure. The parent compound is prepared by reacting benzenesulfonyl chloride with 2,5-dimethylaniline (B45416), often by boiling the reactants together, followed by purification through recrystallization. nih.gov
Derivatives are then created by introducing substituents at various positions on both the benzenesulfonamide (B165840) and the dimethylphenyl rings. For instance, substituted benzenesulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride) can be used to introduce groups onto the phenyl ring of the sulfonamide moiety. nih.govnih.gov This allows for the exploration of electronic and steric effects on activity. Further modifications can involve appending additional chemical moieties or "tails" to the scaffold, a strategy often employed to enhance interactions with specific biological targets. nih.gov
Once a library of derivatives is synthesized, each compound is tested in in vitro biological assays to quantify its activity. This activity is often expressed as an IC₅₀ value, which measures the concentration of the compound required to inhibit a specific biological process (like enzyme activity) by 50%.
By comparing the IC₅₀ values across the series of structurally related compounds, researchers can draw correlations between specific structural features and biological potency. For example, in a series of thiazolone-based benzenesulfonamides designed as carbonic anhydrase IX (CA IX) inhibitors, the nature of the substituent on an appended aryl ring was systematically varied, and the resulting impact on inhibitory activity was measured. This allows for the identification of substitutions that enhance or diminish activity, providing a clear roadmap for designing more potent compounds. nih.gov
Below is a representative data table illustrating how structural modifications on a related benzenesulfonamide scaffold can be correlated with in vitro anticancer activity against the MDA-MB-231 breast cancer cell line.
| Compound | Substituent (R) | IC₅₀ (µM) vs. MDA-MB-231 nih.gov |
|---|---|---|
| 4a | Phenyl | 6.31 |
| 4b | 4-Fluorophenyl | 5.95 |
| 4e | 4-Chlorophenyl | 3.58 |
| 4g | 4-Nitrophenyl | 2.55 |
Impact of Aromatic Ring Substitutions on Biological Potency
Substituents on either the benzenesulfonamide ring or the N-phenyl ring can dramatically influence the biological potency of the molecule. These effects are typically categorized as electronic (whether the group is electron-donating or electron-withdrawing) and steric (related to the size and shape of the group).
In studies of benzenesulfonamide derivatives as carbonic anhydrase inhibitors, substitutions on the benzenesulfonamide ring are a cornerstone of the "tail approach," used to achieve isoform-selective inhibition. nih.gov For example, adding a 4-chloro or 4-nitro group to an aryl tail in a series of thiazolone-benzenesulfonamides significantly increased anticancer activity compared to an unsubstituted phenyl group, as shown in the table above. nih.gov This suggests that electron-withdrawing groups in this position are favorable for this specific biological target.
Role of the Sulfonamide Linker in Ligand-Target Interactions
The sulfonamide (-SO₂NH-) linker is not merely a passive connector; it is a critical functional group that often plays a direct role in binding to the biological target. This moiety is a key hydrogen-bond donor (via the N-H) and acceptor (via the sulfonyl oxygens).
In many enzyme inhibitors, such as those targeting carbonic anhydrases, the sulfonamide group acts as a zinc-binding group (ZBG). The nitrogen atom coordinates directly with the zinc ion in the enzyme's active site, anchoring the inhibitor. nih.gov In the solid state, the N-H and S=O groups of this compound derivatives readily form intermolecular hydrogen bonds, creating dimeric structures. nih.gov This inherent hydrogen bonding capability is crucial for forming stable complexes with protein targets. The specific geometry of the sulfonamide linker dictates the orientation of the two aromatic rings, which in turn determines how the ligand engages with the amino acid residues lining the binding pocket.
Conformational Preferences and Their Contribution to SAR
These conformational changes directly contribute to the SAR. A subtle shift in the angle between the two rings can enhance or disrupt favorable interactions, such as π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a binding pocket. Therefore, understanding the preferred conformations of these derivatives is essential for rational drug design, as it allows for the fine-tuning of the molecular architecture to maximize binding affinity.
| Compound | C—SO₂—NH—C Torsion Angle | Dihedral Angle Between Aromatic Rings | Reference |
|---|---|---|---|
| This compound | 62.7° | 40.4° | nih.gov |
| 4-Methyl-N-(2,5-dimethylphenyl)benzenesulfonamide | -61.0° | 49.4° | nih.gov |
| 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (Molecule 1) | 65.3° | 59.3° | nih.gov |
| 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (Molecule 2) | 54.6° | 45.8° | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
Prediction of Binding Modes and Affinities with Target Biomolecules
For benzenesulfonamide (B165840) derivatives, molecular docking is frequently employed to understand their interaction with various enzymes, such as carbonic anhydrases and kinases, which are important drug targets. These studies predict how the sulfonamide moiety and its various substituents, such as the 2,5-dimethylphenyl group in the title compound, fit into the active site of a target biomolecule. The docking process generates a binding score, which is an estimation of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.
Illustrative Example of Docking Results for a Benzenesulfonamide Derivative:
| Target Protein | Ligand (Benzenesulfonamide Derivative) | Binding Energy (kcal/mol) | Key Interacting Moiety |
|---|---|---|---|
| Carbonic Anhydrase II | Generic Benzenesulfonamide | -7.5 | Sulfonamide group |
| p38 MAP Kinase | Substituted Benzenesulfonamide | -9.2 | Phenyl ring |
This table demonstrates the type of data generated from molecular docking studies, which would be crucial in assessing the potential of N-(2,5-Dimethylphenyl)benzenesulfonamide as an inhibitor for various target proteins. The specific interactions would depend on the unique topology and chemical nature of the protein's active site.
Identification of Critical Amino Acid Residues for Ligand Interaction
Beyond predicting binding affinity, molecular docking simulations identify the specific amino acid residues within the target's active site that are critical for ligand interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the sulfonamide group would be expected to form key hydrogen bonds with the target, while the dimethylphenyl and benzene (B151609) rings could engage in hydrophobic and pi-pi stacking interactions.
Illustrative Key Amino Acid Interactions for a Benzenesulfonamide Ligand:
| Target Protein | Interacting Amino Acid Residue | Type of Interaction | Ligand Moiety Involved |
|---|---|---|---|
| Carbonic Anhydrase II | His94, His96, His119 | Coordination with Zinc ion | Sulfonamide group |
| Carbonic Anhydrase II | Thr199, Thr200 | Hydrogen Bond | Sulfonamide oxygen |
| p38 MAP Kinase | Met109 | Hydrophobic Interaction | Phenyl ring |
Understanding these specific interactions is vital for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that may occur upon ligand binding over a period of time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of benzenesulfonamide analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target.
In a typical QSAR study, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
For this compound, relevant descriptors would include:
Topological descriptors: Molecular weight, number of rotatable bonds.
Electronic descriptors: Dipole moment, partial charges on atoms.
Hydrophobic descriptors: LogP.
A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency.
Development of Predictive Models for In Vitro Biological Activities
While specific predictive models exclusively for the in vitro biological activities of this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has been the subject of numerous quantitative structure-activity relationship (QSAR) studies. niscpr.res.intandfonline.comnih.gov These studies are fundamental in developing predictive models for a range of biological activities, including antimicrobial, antiviral, and enzyme inhibitory actions. niscpr.res.intandfonline.comnih.gov The general principle of QSAR is to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov
These predictive models are often developed using statistical methods such as multiple linear regression, partial least squares, and more advanced machine learning algorithms like support vector machines and random forests. nih.govresearchgate.net For benzenesulfonamide derivatives, these models have been successfully employed to predict activities such as inhibition of hepatitis B virus capsid assembly and carbonic anhydrase isoforms. tandfonline.comnih.gov
The process typically involves:
Data Set Compilation: A series of benzenesulfonamide analogs with experimentally determined in vitro biological activities is collected.
Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series is calculated using computational software.
Model Building and Validation: Statistical methods are used to build a model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated using internal and external sets of compounds.
For instance, in a study on benzenesulfonamide derivatives as hepatitis B virus capsid assembly inhibitors, a three-dimensional QSAR (3D-QSAR) model was developed that showed high predictive ability, with a correlation coefficient (r²) of 0.998 and a cross-validated correlation coefficient (q²) of 0.625 for the Comparative Molecular Field Analysis (CoMFA) model. tandfonline.com Such models are invaluable for screening virtual libraries of compounds and prioritizing synthetic efforts towards molecules with enhanced potency.
Identification of Physicochemical Descriptors Influencing Activity
A key outcome of QSAR and molecular modeling studies is the identification of specific physicochemical descriptors that significantly influence the biological activity of a compound series. niscpr.res.in These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For benzenesulfonamide derivatives, several key descriptors have been shown to be critical for their biological activities.
Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with the reactivity and biological activity of sulfonamides. niscpr.res.in The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting capacity. In QSAR studies of antimicrobial benzenesulfonamides, these quantum chemical descriptors have been instrumental in explaining the variance in their activity. niscpr.res.in
Steric and Topological Descriptors: The three-dimensional shape and size of the molecule, as well as the spatial arrangement of its atoms, are crucial for its interaction with biological targets. In 3D-QSAR studies, such as CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields are calculated around the molecules to model their interaction with a receptor. tandfonline.com For benzenesulfonamide derivatives, the contour maps generated from these models can highlight regions where bulky substituents are favored or disfavored for optimal activity. tandfonline.com
Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by the partition coefficient (log P), is a critical factor in its ability to cross cell membranes and reach its target. For benzenesulfonamide-based inhibitors, the hydrophobicity of certain parts of the molecule has been identified as a key factor for potent activity. researchgate.net
The table below provides an overview of the types of physicochemical descriptors commonly employed in the computational analysis of benzenesulfonamide derivatives and their relevance to biological activity.
| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Relates to the molecule's reactivity, ability to participate in charge-transfer interactions, and electrostatic interactions with the target. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences how the molecule fits into a binding pocket and the strength of van der Waals interactions. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the molecule's ability to cross biological membranes and engage in hydrophobic interactions with the target. |
| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and overall shape of the molecule, which can be related to its binding affinity. |
These computational approaches provide a powerful framework for the rational design of novel this compound analogs with potentially improved therapeutic properties. By understanding the key physicochemical drivers of activity, medicinal chemists can make informed decisions to modify the parent structure to enhance its efficacy and selectivity for a given biological target.
Mechanistic Studies of Biological Activities in Vitro and Theoretical
Enzyme Inhibition Profile and Mechanisms
The following sections detail the inhibitory activities of benzenesulfonamide (B165840) derivatives against several important enzymes, providing a framework for understanding the potential bioactivity of N-(2,5-Dimethylphenyl)benzenesulfonamide.
Carbonic Anhydrase (CA) Inhibition (e.g., hCA I, hCA II, hCA IX, hCA XII isoforms)
Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov This enzymatic activity is crucial for a multitude of physiological processes, and the dysregulation of specific CA isoforms is associated with various diseases, including glaucoma, edema, and cancer. nih.gov
The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion within the enzyme's active site. nih.gov This binding event displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. The aromatic or heteroaromatic ring of the sulfonamide and its substituents, such as the 2,5-dimethylphenyl group in the compound of interest, interact with amino acid residues in the active site cavity, influencing the inhibitor's potency and isoform selectivity. nih.gov
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12.1 | 25.7 | - |
| N-(phenyl)benzenesulfonamide analog | 1500 | 755 | 38.9 | 12.4 |
| N-(p-tolyl)benzenesulfonamide analog | 102.01 | - | - | - |
This table presents inhibitory constants (Kᵢ) for representative benzenesulfonamide derivatives against various human carbonic anhydrase isoforms to illustrate the general activity of this class of compounds. Data for this compound is not available.
Dihydropteroate (B1496061) Synthase Inhibition
Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. This pathway is essential for the synthesis of nucleic acids and certain amino acids. Sulfonamides function as competitive inhibitors of the natural substrate of DHPS, para-aminobenzoic acid (p-ABA), due to their structural similarity. By blocking the incorporation of p-ABA into dihydropteroic acid, sulfonamides disrupt the production of tetrahydrofolate, leading to bacteriostasis. The efficacy of a particular sulfonamide is dependent on its affinity for the bacterial DHPS enzyme. While specific data for this compound is not available, its benzenesulfonamide core suggests a potential for DHPS inhibition.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. who.int Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This mechanism is a therapeutic target for the management of type 2 diabetes. who.int
| Compound/Derivative | α-Glucosidase IC₅₀ (µM) |
| Acarbose (Standard) | 750 |
| 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one analog | 0.0645 - 26.746 |
| N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 83.52 |
This table shows the half-maximal inhibitory concentrations (IC₅₀) for representative benzenesulfonamide derivatives against α-glucosidase, highlighting the potential of this chemical class as inhibitors.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating its action at cholinergic synapses. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition.
Recent studies have explored N-aryl sulfonamides as potential cholinesterase inhibitors. For instance, a series of novel substituted benzenesulfonamides were synthesized and showed inhibitory effects on both AChE and BChE, with Kᵢ values in the micromolar range. tandfonline.com The mechanism of inhibition likely involves the binding of the sulfonamide derivative to the active site of the cholinesterase, potentially interacting with key amino acid residues in the catalytic or peripheral anionic sites. The dimethylphenyl substituent of this compound could influence its binding affinity and selectivity towards AChE or BChE.
| Compound/Derivative | AChE (Kᵢ, µM) | BChE (Kᵢ, µM) |
| N-substituted benzenesulfonamide analog 1 | 28.76 | 308.08 |
| N-substituted benzenesulfonamide analog 2 | - | 42.80 - 445.60 |
This table presents the inhibitory constants (Kᵢ) for representative N-substituted benzenesulfonamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides. These products are precursors to various inflammatory mediators, such as leukotrienes. Inhibition of LOX is therefore a target for the development of anti-inflammatory drugs.
The inhibitory potential of sulfonamide derivatives against lipoxygenase has been investigated. A study on the synthesis of new sulfonamides derived from p-aminobenzoic acid demonstrated that several of these compounds exhibited good lipoxygenase inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov The N-alkylated products were found to be more active than their O-alkylated counterparts, suggesting that the substitution on the sulfonamide nitrogen is crucial for activity. nih.gov While no specific data exists for this compound, its structural features align with those of known LOX inhibitors from the sulfonamide class.
| Compound/Derivative | Lipoxygenase IC₅₀ (µM) |
| N-alkylated p-toluenesulfonamide (B41071) derivative | 15.8 - 91.7 |
This table displays the half-maximal inhibitory concentration (IC₅₀) for a representative N-alkylated sulfonamide derivative against lipoxygenase.
HIV-1 Capsid Inhibition
The HIV-1 capsid is a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly of new virions. Small molecules that target the capsid protein (CA) and disrupt its assembly or stability are a promising new class of antiretroviral drugs.
Research has shown that small molecules can inhibit HIV-1 infection by targeting the viral capsid. nih.gov Some of these inhibitors act by triggering premature uncoating of the capsid in the target cell. While direct evidence for this compound is lacking, the broader class of sulfonamides has been explored for anti-HIV activity. The development of small-molecule inhibitors that bind to specific pockets on the CA protein and interfere with its function highlights the potential for diverse chemical scaffolds, including benzenesulfonamides, to act as HIV-1 capsid inhibitors. nih.govmdpi.com
Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway Modulation
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is crucial for numerous cellular activities, and its dysregulation is implicated in various cancers, including hepatocellular carcinoma (HCC). nih.gov The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2. As such, dual inhibitors of PI3K/mTOR are considered to have enhanced antitumor effects by targeting multiple points in this critical pathway. nih.gov
Research into a series of propynyl-substituted benzenesulfonamide derivatives identified them as potent PI3K/mTOR dual inhibitors. nih.gov One particular compound from this series, 7k (NSC781406), was identified as a highly potent dual inhibitor that demonstrated significant tumor growth inhibition in a hepatocellular carcinoma BEL-7404 xenograft model, suggesting its potential as a therapeutic candidate for HCC. nih.gov While these findings establish that the benzenesulfonamide scaffold can be directed to modulate the mTORC1 pathway, specific studies detailing the effect of this compound on mTORC1 are not presently available in the reviewed scientific literature.
Triose Phosphate (B84403) Isomerase (TPI) Inhibition (e.g., Plasmodium falciparum TPI)
Triosephosphate isomerase (TPI) is a critical enzyme in the glycolytic pathway, essential for efficient energy production in a vast range of organisms, from bacteria to humans. wikipedia.org The enzyme catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate. wikipedia.org In the malaria-causing parasite Plasmodium falciparum, TPI (PfTPI) is a homodimeric enzyme and a potential drug target. proteopedia.org
While TPI has been explored as a drug target for various diseases, including those caused by protozoa like Entamoeba histolytica and Giardia lamblia, there is no specific research in the available literature that demonstrates the inhibition of Plasmodium falciparum TPI by this compound. mdpi.com However, the broader class of sulfonamides has been investigated for inhibitory activity against other parasitic enzymes. For instance, benzenesulfonamide derivatives have been studied as inhibitors of carbonic anhydrases from Vibrio cholerae. researchgate.net This suggests the potential for sulfonamide-based compounds to be developed as enzyme inhibitors, though their specific activity against PfTPI remains to be investigated.
In Vitro Biological Assay Methodologies
A variety of in vitro methods are employed to determine the biological activity of synthetic compounds like this compound. These assays are crucial for initial screening and for elucidating the mechanisms of action.
Antiproliferative Activity in Cancer Cell Lines (e.g., leukemia, lung cancer, breast cancer, colon cancer)
The antiproliferative activity of benzenesulfonamide derivatives has been evaluated against numerous cancer cell lines. For example, a study on novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides demonstrated their potential as anticancer agents. nih.gov The evaluation was performed against a panel of tumor cell lines, including those for breast cancer (MDA-MB-231, T-47D) and leukemia (CCRF-CEM). nih.gov Structure-activity relationship (SAR) studies in this research revealed that certain substitutions on the benzenesulfonamide ring could significantly influence activity. Notably, introducing a methyl group at the 2-position of the benzenesulfonamide ring led to a significant increase in antiproliferative activity compared to an unsubstituted analogue. nih.gov Furthermore, pentafluorinated derivatives showed higher antiproliferative activity than the standard drug Doxorubicin against human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cells. nih.gov
Another area of investigation involves the inhibition of carbonic anhydrase IX (CA IX), a tumor-associated enzyme overexpressed in hypoxic tumors such as colon, breast, and lung cancer. nih.gov Benzenesulfonamide derivatives have been designed as CA IX inhibitors. In one such study, derivatives incorporating a 1,3,5-triazine (B166579) ring were screened for anticancer activity against a panel of sixty cancer cell lines, with one compound showing the best activity toward breast cancer (MDA-MB-468) and others showing cytotoxic activity against a leukemia (CCRF-CM) cell line under hypoxic conditions. nih.gov
While these studies on related compounds are promising, specific data on the antiproliferative activity of this compound against leukemia, lung, breast, or colon cancer cell lines is not detailed in the currently reviewed literature.
Biochemical Enzyme Assays (e.g., IC50 determination)
Biochemical enzyme assays are fundamental in drug discovery to quantify the potency of a compound as an inhibitor. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.
The determination of IC50 values is a standard procedure in the evaluation of potential anticancer agents. For instance, in the study of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, the in vitro antiproliferative activity was expressed in terms of IC50 (in µM) against various cancer cell lines. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a common method used for this purpose. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Compounds 5i and 6c in that study exhibited potent antiproliferative activity against the SK-N-MC neuroblastoma cell line with IC50 values of 24.9–25.2 μM. nih.gov
The table below presents IC50 values for representative benzenesulfonamide derivatives against various cancer cell lines, illustrating the data typically generated in such assays. It is important to note that IC50 values for the specific compound this compound are not available in the cited literature.
Table 1: Antiproliferative Activity of Representative Benzenesulfonamide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D | Breast Cancer | 19.7 | nih.gov |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC | Neuroblastoma | 25.2 | nih.gov |
| 3-Chloro-2-methyl-N-(6-chloro-9-oxo-9H-xanthen-4-yl)benzenesulfonamide (6d) | MDA-MB-231 | Breast Cancer | 30.4 | nih.gov |
| Benzenesulfonamide Derivative 12d | MDA-MB-468 (hypoxic) | Breast Cancer | 3.99 ± 0.21 | nih.gov |
| Benzenesulfonamide Derivative 12i | MDA-MB-468 (hypoxic) | Breast Cancer | 1.48 ± 0.08 | nih.gov |
| Benzenesulfonamide Derivative 12d | CCRF-CM (hypoxic) | Leukemia | 4.51 ± 0.24 | nih.gov |
This table is for illustrative purposes to show typical data from biochemical assays on related compounds.
Antimicrobial Activity Studies (against Gram-positive and Gram-negative bacteria, fungi)
The antimicrobial potential of scaffolds containing the 2,5-dimethylphenyl group has been recognized. mdpi.com This structural feature is present in various antimicrobial compounds, including some antifungal echinocandins and antibacterial agents like linezolid. mdpi.com This suggests that novel compounds bearing 2,5-dimethylphenyl substituents may possess antimicrobial activity. mdpi.com
A study focused on N-2,5-dimethylphenylthioureido acid derivatives characterized their in vitro antimicrobial activity against representative Gram-negative and Gram-positive strains, as well as emerging fungal pathogens. mdpi.com The results showed that these compounds had favorable activity against Gram-positive bacteria, including methicillin (B1676495) and tedizolid/linezolid-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. mdpi.com Furthermore, some derivatives displayed broad-spectrum antifungal activity against drug-resistant Candida strains. mdpi.com However, the tested compounds did not show activity against multidrug-resistant Gram-negative pathogens like K. pneumoniae, P. aeruginosa, A. baumannii, and E. coli (MIC > 64 µg/mL), suggesting a potential specificity for Gram-positive bacterial targets. mdpi.com
In contrast, other research on different benzenesulfonamide derivatives, specifically N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides, has shown potent activity against both Gram-negative and Gram-positive bacteria. nih.gov The antimicrobial activity is typically determined using methods like the disk diffusion test for initial screening, followed by broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The following table summarizes the MIC values for representative antimicrobial compounds containing the N-2,5-dimethylphenyl moiety against various pathogens.
Table 2: In Vitro Antimicrobial Activity of Representative N-2,5-Dimethylphenyl-Containing Compounds
| Compound | Microorganism | Strain Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Thiazole (B1198619) Derivative 3j | S. aureus | Gram-positive | 2 | mdpi.com |
| Thiazole Derivative 3j | E. faecium | Gram-positive | 2 | mdpi.com |
| Thiazole Derivative 7 | S. aureus | Gram-positive | 4 | mdpi.com |
| Thiazole Derivative 7 | E. faecium | Gram-positive | 4 | mdpi.com |
| Ester Derivative 8f | Candida auris | Fungus | 4 | mdpi.com |
| Thiazole Derivative 9f | Candida albicans | Fungus | 8 | mdpi.com |
This table presents data for compounds structurally related to this compound to illustrate typical antimicrobial assay results.
Elucidation of Molecular Mechanisms through Chemical Probe Applications
Chemical probes are small molecules designed to interact with a specific protein target, allowing for the study of that target's function in a cellular or in vivo context. The development of such probes often involves modifying a known bioactive scaffold with a reporter tag, such as a fluorescent dye or a reactive group for covalent labeling.
Currently, there is no information in the scientific literature describing the use of this compound as a chemical probe. However, related chemical structures have been adapted for such purposes. For example, researchers have developed covalent fluorescent probes for endogenous tubulin based on biocompatible benzyl (B1604629) sulfoniums, which are structurally distinct from but conceptually related to benzenesulfonamides. nih.gov These probes utilize proximity-induced reactivity to label their target. This demonstrates a strategy where a ligand for a protein of interest can be developed into a tool for molecular mechanism elucidation, a potential future direction for bioactive benzenesulfonamides. nih.gov
Future Directions and Research Perspectives
Design and Synthesis of Advanced N-(2,5-Dimethylphenyl)benzenesulfonamide Analogs
The future of this compound research is intrinsically linked to the design and synthesis of advanced analogs to enhance its physicochemical and biological properties. The fundamental synthesis of this compound involves the reaction of benzenesulfonyl chloride with 2,5-dimethylaniline (B45416). nih.gov A parallel synthesis for a related compound, N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide, uses 4-methylbenzenesulfonylchloride reacted with 2,5-dimethylaniline. nih.gov
This core synthetic strategy offers a platform for creating a diverse library of analogs. Future synthetic efforts will likely focus on:
Systematic Substituent Modification: Introducing a variety of functional groups onto both the benzenesulfonyl and the dimethylphenyl rings. This allows for the fine-tuning of properties such as solubility, lipophilicity, and electronic distribution, which are critical for biological activity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties. For instance, the sulfamoyl group could be replaced by other acidic moieties, or the phenyl rings could be substituted with heterocyclic rings to explore new chemical space and patentability. nih.govacs.org
Scaffold Hopping: Utilizing the this compound core as a starting point to design structurally novel compounds that maintain key pharmacophoric features.
These synthetic endeavors will produce a new generation of analogs for extensive biological evaluation. acs.org The 2,5-dimethylphenyl scaffold itself is a feature in various antimicrobial compounds, suggesting that novel derivatives could be effective against pathogens with emerging resistance. nih.gov
High-Throughput Screening and Lead Compound Identification
Once a library of advanced this compound analogs is synthesized, high-throughput screening (HTS) becomes a critical tool for identifying promising lead compounds for drug development. nih.gov Phenotypic screens, which measure the effect of compounds on cell behavior, are particularly valuable for identifying compounds with novel mechanisms of action. nih.gov
Future HTS campaigns could employ a variety of assay formats to explore the potential of these analogs across different therapeutic areas. A benzenesulfonamide (B165840) series, for example, was identified as having potent antileishmanial activity through HTS. nih.gov
Table 1: Applicable High-Throughput Screening (HTS) Methods
| HTS Method Category | Specific Technique | Application for Sulfonamide Analogs |
| Biochemical Assays | Enzyme Inhibition Assays | To identify inhibitors of specific enzymes, such as carbonic anhydrases, kinases, or proteases, which are common targets for sulfonamides. nih.gov |
| Fluorescence Polarization (FP) | To measure binding affinity to purified target proteins. | |
| Surface Plasmon Resonance (SPR) | To study the kinetics of binding interactions between the analogs and a target protein in real-time. | |
| Cell-Based Assays | Cytotoxicity Assays | To screen for anticancer activity against various cancer cell lines. nih.gov |
| Reporter Gene Assays | To identify compounds that modulate specific signaling pathways. | |
| Antimicrobial Susceptibility Testing | To screen for activity against a panel of pathogenic bacteria and fungi. nih.gov | |
| Anti-biofilm Assays | To identify compounds that can prevent or disrupt the formation of bacterial biofilms. |
The data generated from these HTS campaigns will be essential for establishing structure-activity relationships (SAR), which guide the subsequent optimization of hit compounds into viable lead candidates.
Integration of Multi-Omics Data for Comprehensive Biological Target Identification
A significant challenge in drug discovery is identifying the precise molecular target of a biologically active compound. The integration of multiple "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to solve this problem. nygen.iopluto.bio This systems-level strategy provides a holistic view of the cellular response to a compound, moving beyond the limitations of single-data-layer analysis. pluto.bionih.gov
For this compound and its analogs, a multi-omics approach would involve:
Treating model systems (e.g., cell cultures or organisms) with the compound.
Collecting comprehensive datasets across different molecular layers (DNA, RNA, protein, metabolites).
Using bioinformatics and computational tools to integrate this data and identify the pathways and specific proteins that are most significantly perturbed by the compound. ahajournals.org
This integrated analysis can reveal not only the primary target but also off-target effects and the broader mechanism of action. nygen.iobroadinstitute.org Combining multi-omics data with functional screens like CRISPR or RNAi can further validate the functional relevance of identified targets. nygen.io
Table 2: Role of Different Omics Data in Target Identification
| Omics Type | Data Generated | Contribution to Target Identification |
| Genomics | DNA sequence variations | Identifies genetic factors that may influence sensitivity or resistance to the compound. pluto.bio |
| Transcriptomics | Gene expression levels (RNA) | Reveals which genes and signaling pathways are up- or down-regulated in response to the compound. nih.gov |
| Proteomics | Protein abundance and modifications | Directly identifies changes in the levels and activity states of proteins, which are often the direct targets of drugs. nih.gov |
| Metabolomics | Levels of small molecule metabolites | Provides a functional readout of the cellular state and can highlight metabolic enzymes or pathways affected by the compound. pluto.bio |
This comprehensive approach is essential for building a robust understanding of how these molecules function at a systems level, accelerating the journey from a hit compound to a validated drug candidate. ahajournals.org
Development of Sophisticated Computational Models for Drug Design
Computational chemistry and molecular modeling are indispensable tools for modern, rational drug design. nih.gov For the this compound scaffold, these methods can accelerate the design-synthesis-test cycle and reduce research costs.
Future research will leverage sophisticated computational models in several ways:
Molecular Docking: To predict how different analogs bind to the active site of a known or hypothesized biological target. This can help prioritize which compounds to synthesize and test. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structures of the analogs with their biological activities. researchgate.net These models can then predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the conformational changes involved.
ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with better drug-like properties early in the process. nih.gov
By integrating these computational approaches, researchers can more efficiently explore the vast chemical space around the this compound core, focusing resources on the most promising candidates.
Table 3: Computational Methods in Drug Design
| Computational Method | Purpose in Designing Sulfonamide Analogs |
| Molecular Docking | Predict binding modes and energies with target proteins (e.g., kinases, carbonic anhydrases). nih.gov |
| QSAR | Establish relationships between structural features and anticancer or antimicrobial activity. researchgate.net |
| Molecular Dynamics | Assess the stability of the ligand-protein complex and identify key interactions. |
| ADMET Profiling | Predict pharmacokinetic and toxicity profiles to guide the selection of candidates for further development. nih.gov |
Role of this compound in Materials Science and Chemical Biology Research
Beyond its potential in drug discovery, the this compound scaffold has promising applications in materials science and as a tool for chemical biology research.
In materials science , the specific three-dimensional arrangement of molecules in the solid state dictates the material's properties. The crystal structure of this compound reveals a dihedral angle of 40.4° between its two aromatic rings and the formation of inversion dimers through N-H···O hydrogen bonds. nih.govnih.gov The conformation is bent at the sulfur atom, with a C—SO₂—NH—C torsion angle of 62.7°. nih.gov Understanding and controlling these intermolecular interactions and conformational parameters through synthetic modification could lead to the development of new organic materials with tailored properties, such as:
Nonlinear Optical (NLO) Materials: The specific electronic and crystalline structure could be optimized for applications in optics and photonics.
Organic Semiconductors: Modifying the aromatic systems could tune the electronic properties for use in organic electronics.
Crystalline Polymorphs: Exploring different crystallization conditions could yield polymorphs with distinct physical properties, which is crucial in both materials and pharmaceutical sciences.
In chemical biology , well-characterized, selective small molecules are invaluable as probes to interrogate biological systems. If an analog of this compound is identified as a potent and selective inhibitor of a particular enzyme through HTS and multi-omics studies, it can be used as a chemical tool to:
Elucidate the role of that enzyme in cellular signaling pathways.
Study the physiological consequences of inhibiting a specific target in disease models.
Serve as a starting point for the development of diagnostic imaging agents or affinity-based probes for target identification.
The continued study of this compound and its derivatives is poised to contribute not only to the development of new medicines but also to fundamental advances in materials science and our understanding of complex biological processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)benzenesulfonamide derivatives, and how are they characterized?
- Methodological Answer : Derivatives like N-(2,5-dimethylphenyl)-4-(2-oxoimidazolidin-1-yl)benzenesulfonamide are typically synthesized via nucleophilic substitution. For example, flash chromatography (CH₂Cl₂ to CH₂Cl₂/AcOEt gradient) yields 46% product after purification. Characterization includes IR spectroscopy (e.g., NH stretches at 3274 cm⁻¹, carbonyl at 1695 cm⁻¹) and ¹H NMR (DMSO-d₆/CDCl₃ mixture, δ 9.05 ppm for NH) . Melting points (e.g., 213–215°C) and elemental analysis further confirm purity.
Q. How is single-crystal X-ray diffraction used to determine the molecular structure of sulfonamide derivatives?
- Methodological Answer : Single-crystal X-ray studies (e.g., T = 292 K, R factor = 0.040) reveal bond lengths, torsion angles, and intermolecular interactions. For example, the C1—SO₂—NH—C7 torsion angle (-60.0°) in N-(2,6-dimethylphenyl) derivatives highlights steric effects from substituents. Hydrogen bonds (N—H⋯O) form chain-like motifs, analyzed via SHELXL refinement . Data collection requires a high data-to-parameter ratio (>13:1) to ensure reliability .
Q. What spectroscopic techniques are critical for confirming sulfonamide functionalization?
- Methodological Answer : ¹H NMR identifies NH protons (δ 7–9 ppm) and aromatic substituents. IR spectroscopy confirms sulfonamide S=O stretches (1130–1370 cm⁻¹) and NH vibrations. For advanced derivatives, ¹³C NMR and HRMS (high-resolution mass spectrometry) validate molecular formulae .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring influence biological activity in sulfonamide derivatives?
- Methodological Answer : Antiproliferative activity correlates with substituent electronic and steric profiles. For example, N-(2,5-dimethylphenyl) derivatives with imidazolidinone moieties show enhanced antitumoral activity (IC₅₀ < 10 µM in some cell lines). Quantitative structure-activity relationship (QSAR) models use Hammett constants (σ) and molar refractivity (MR) to predict activity .
Q. What computational methods are employed to predict the electronic properties of sulfonamides?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize geometry and compute frontier molecular orbitals. For example, HOMO-LUMO gaps in N-(2-hydroxy-3,5-diisopropylphenyl) derivatives correlate with antioxidant activity. Solvent effects are modeled using the polarizable continuum model (PCM) .
Q. How can crystallographic data discrepancies (e.g., torsion angles, R factors) be resolved during structure refinement?
- Methodological Answer : Discrepancies arise from twinning or disordered atoms. SHELXL’s TWIN and BASF commands handle twinning, while PART instructions resolve disorder. Validation tools like PLATON (ADDSYM) check for missed symmetry, and Hirshfeld surface analysis identifies weak interactions overlooked in initial refinement .
Q. What strategies optimize the experimental phasing of sulfonamide derivatives in low-resolution crystallography?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
